1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(pyridine-4-carbonyl)-1,4-diazepane
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Overview
Description
1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(pyridine-4-carbonyl)-1,4-diazepane is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a triazolo-pyridazine core with a diazepane ring, making it a promising candidate for various biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(pyridine-4-carbonyl)-1,4-diazepane typically involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl triazoles . One common method includes the use of isoamyl nitrite in DMF or NaNO2 in aqueous acetic acid, followed by amination of commercially available 2-amino-3,5-dibromopyrazine in the presence of a sterically hindered base like N,N-diisopropylethylamine (DIPEA) .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using microwave irradiation techniques to enhance reaction rates and yields . This method is advantageous due to its efficiency and scalability, making it suitable for mass production.
Chemical Reactions Analysis
Types of Reactions: 1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(pyridine-4-carbonyl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like triethylamine.
Major Products Formed: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Medicine: Potential therapeutic agent for treating infectious diseases due to its antibacterial properties.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(pyridine-4-carbonyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as c-Met kinase, which plays a crucial role in cell signaling pathways . This inhibition can lead to the disruption of cellular processes, making it effective against bacterial infections.
Comparison with Similar Compounds
- 1,2,3-Triazolo[4,5-b]pyrazine
- 1,2,3-Triazolo[4,5-c]pyridazine
- 1,2,3-Triazolo[4,5-d]pyridazine
- 1,2,3-Triazolo[1,5-a]pyrazine
- 1,2,3-Triazolo[1,5-b]pyridazine
Uniqueness: 1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(pyridine-4-carbonyl)-1,4-diazepane stands out due to its unique combination of a triazolo-pyridazine core with a diazepane ring. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-pyridin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O/c1-13-19-20-15-3-4-16(21-24(13)15)22-9-2-10-23(12-11-22)17(25)14-5-7-18-8-6-14/h3-8H,2,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVIYYNOXVMGCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCCN(CC3)C(=O)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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